benzaldehyde (7-allyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone
CAS No.: 331658-93-6
Cat. No.: VC21451375
Molecular Formula: C16H16N6O2
Molecular Weight: 324.34g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 331658-93-6 |
|---|---|
| Molecular Formula | C16H16N6O2 |
| Molecular Weight | 324.34g/mol |
| IUPAC Name | 8-[(2E)-2-benzylidenehydrazinyl]-3-methyl-7-prop-2-enylpurine-2,6-dione |
| Standard InChI | InChI=1S/C16H16N6O2/c1-3-9-22-12-13(21(2)16(24)19-14(12)23)18-15(22)20-17-10-11-7-5-4-6-8-11/h3-8,10H,1,9H2,2H3,(H,18,20)(H,19,23,24)/b17-10+ |
| Standard InChI Key | WYSDTJNABNEXQY-LICLKQGHSA-N |
| Isomeric SMILES | CN1C2=C(C(=O)NC1=O)N(C(=N2)N/N=C/C3=CC=CC=C3)CC=C |
| SMILES | CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC3=CC=CC=C3)CC=C |
| Canonical SMILES | CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC3=CC=CC=C3)CC=C |
Introduction
Benzaldehyde (7-allyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone is a hydrazone derivative formed by the condensation of benzaldehyde with a purine-based hydrazide. Hydrazones are a class of organic compounds characterized by the presence of the functional group , which imparts significant biological and chemical properties. This compound is of interest due to its potential applications in medicinal chemistry, particularly in enzyme inhibition and antimicrobial activities.
Synthesis
The synthesis involves a condensation reaction between benzaldehyde and a purine hydrazide derivative under acidic or neutral conditions. The reaction typically proceeds as follows:
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Preparation of the purine hydrazide precursor.
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Reaction with benzaldehyde in ethanol or methanol solvent.
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Refluxing for several hours to yield the hydrazone product.
Reaction Scheme:
Biological Activities
Hydrazones are well-documented for their diverse biological activities, including antimicrobial, antiviral, anti-inflammatory, and enzyme inhibitory properties.
4.1 Enzyme Inhibition
Studies on similar hydrazone derivatives indicate their potential as inhibitors of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are critical targets for treating neurodegenerative diseases like Alzheimer's disease .
4.2 Antimicrobial Activity
Hydrazones exhibit antimicrobial activity against various bacterial and fungal strains due to their ability to interfere with microbial metabolic pathways .
Applications
The compound has potential applications in:
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Pharmaceuticals: As a scaffold for designing enzyme inhibitors and antimicrobial agents.
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Chemical Research: As an intermediate in synthesizing other bioactive molecules.
Research Findings
While no specific studies on this exact compound were found, related hydrazones have demonstrated promising results:
Table 2: Biological Activities of Related Hydrazones
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